molecular formula C15H21BrN2O3 B134744 4-Bromoacetamidoprocaine CAS No. 141545-71-3

4-Bromoacetamidoprocaine

Cat. No.: B134744
CAS No.: 141545-71-3
M. Wt: 357.24 g/mol
InChI Key: DPNRCTMDVZUURA-UHFFFAOYSA-N
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Description

4-Bromoacetamidoprocaine (BAP) is a synthetic affinity ligand derived from procaine, modified with a bromoacetamido group at the para position of the benzene ring. Developed in the early 1990s, BAP was designed to study cholinergic receptors in the brain, particularly muscarinic (M) and nicotinic subtypes. Its synthesis and receptor-binding properties were detailed in a seminal 1992 study by Saraswati et al. .

Properties

CAS No.

141545-71-3

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(2-bromoacetyl)amino]benzoate

InChI

InChI=1S/C15H21BrN2O3/c1-3-18(4-2)9-10-21-15(20)12-5-7-13(8-6-12)17-14(19)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,19)

InChI Key

DPNRCTMDVZUURA-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr

Other CAS No.

141545-71-3

Synonyms

4-BAP
4-BrCH2CONH-procaine
4-bromoacetamidoprocaine

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Target Receptors : BAP exhibits high affinity for muscarinic acetylcholine receptors (mAChRs) and moderate affinity for nicotinic acetylcholine receptors (nAChRs).
  • Binding Kinetics :
    • For mAChRs, BAP inhibits [³H]quinuclidinyl benzilate ([³H]QNB) binding with a Ki of 3 × 10⁻⁷ M , outperforming procaine (Ki = 4 × 10⁻⁶ M) by an order of magnitude .
    • For nAChRs, BAP inhibits [³H]methylcarbamylcholine ([³H]MCC) binding with a Ki of 1 × 10⁻⁵ M , compared to procaine’s Ki of 5 × 10⁻⁵ M .
  • Irreversible Binding : BAP demonstrates irreversible inhibition of [³H]QNB (Ki = 7 × 10⁻⁸ M) at 37°C within 10 minutes, making it a potent tool for receptor localization studies .

Comparison with Similar Compounds

BAP belongs to a class of bromoacetamido-modified ligands used for covalent receptor labeling. Below, it is compared to structurally or functionally related compounds.

Procaine (Parent Compound)

Procaine, a local anesthetic, served as the precursor for BAP. The addition of the bromoacetamido group in BAP significantly alters its pharmacological profile:

Parameter 4-Bromoacetamidoprocaine (BAP) Procaine
Target Receptors mAChRs, nAChRs mAChRs, nAChRs
Affinity for mAChRs (Ki) 3 × 10⁻⁷ M 4 × 10⁻⁶ M
Affinity for nAChRs (Ki) 1 × 10⁻⁵ M 5 × 10⁻⁵ M
Mechanism Irreversible inhibition Reversible inhibition
Behavioral Specificity Antagonizes QNB effects only Broad anesthetic effects

Key Insight : The bromoacetamido group enhances BAP’s binding affinity and enables covalent modification of receptors, unlike procaine’s transient interactions. This modification makes BAP a superior tool for studying receptor biochemistry .

14β-(Bromoacetamido)morphine (BAM)

BAM, another bromoacetamido derivative, targets μ-opioid receptors instead of cholinergic systems. Despite structural similarities, their applications diverge:

Parameter This compound (BAP) 14β-Bromoacetamidomorphine (BAM)
Target Receptors mAChRs, nAChRs μ-opioid receptors
Binding Affinity (Ki) 7 × 10⁻⁸ M (mAChRs) 2.3 × 10⁻⁹ M (μ-opioid)
Irreversible Binding Yes (mAChRs) Yes (μ-opioid)
Therapeutic Relevance Research tool for cholinergic systems Research tool for opioid receptor mapping

Key Insight: Both BAP and BAM exploit bromoacetamido groups for covalent receptor labeling but differ in target specificity. BAM’s sub-nanomolar affinity for μ-opioid receptors underscores its utility in opioid research, while BAP’s nM-range affinity for mAChRs highlights its niche in cholinergic studies .

Research Findings and Implications

Mechanistic Superiority of BAP Over Procaine

  • BAP’s irreversible binding to mAChRs allows for precise receptor isolation in biochemical assays, a feature absent in procaine .
  • At 1 × 10⁻⁵ M, BAP achieves ~100% inhibition of [³H]QNB binding, whereas procaine requires higher concentrations (1 × 10⁻³ M) for similar effects .

Contrast with BAM in Receptor Specificity

  • BAM’s 2.3 nM Ki for μ-opioid receptors reflects its high selectivity, whereas BAP’s broader cholinergic activity (mAChRs and nAChRs) limits its use to overlapping cholinergic pathways .

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